N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or ketoester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinases (CDKs). These enzymes play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDKs, preventing their interaction with substrates and thus inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidin-4-amine: A structurally similar compound with similar biological activities.
Pyrazoloadenine: Another related compound with potential therapeutic applications.
1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidines: These compounds have shown activity against various viruses and cancers.
Uniqueness
N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-cyclopropyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11N5/c1-14-9-7(4-12-14)8(10-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,13) |
InChI Key |
GHUMXCGHNYMXBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CC3 |
Origin of Product |
United States |
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